molecular formula C13H14N4O3S B2964305 N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448067-47-7

N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2964305
CAS No.: 1448067-47-7
M. Wt: 306.34
InChI Key: WKFHLUBRIIWTKQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 3-methyl-1,2,4-oxadiazole core linked to an azetidine-3-carboxamide scaffold via a methyl group. The azetidine ring is further substituted with a thiophene-2-carbonyl moiety. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug-like molecules .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-15-11(20-16-8)5-14-12(18)9-6-17(7-9)13(19)10-3-2-4-21-10/h2-4,9H,5-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFHLUBRIIWTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction . The final step involves the formation of the azetidine ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their biological activities are summarized below, with key distinctions highlighted:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Modifications Biological Activity (IC₅₀ or Activity Notes) Reference(s)
Target Compound : N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide Azetidine + oxadiazole + thiophene-2-carbonyl Inferred: Potential kinase inhibition or anticancer activity (based on structural analogs)
Compound 45 () Benzamide + oxadiazole + thienylmethylthio + piperidine Anticancer (specific targets not detailed)
Compound 72 () Benzoimidazole + oxadiazole + phenethylpiperidine In vitro antimalarial activity (structure-activity relationship studied)
Compound 13g () Furancarboxamide + oxadiazole + hydrazone MMP-13 inhibition (IC₅₀ = 0.87 µM), non-zinc-binding
Compound 12a () Thiazole + triazole + hydrazone Antitumor activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM)
EP 3 471 729 B1 () Benzamide + oxadiazole + nitrophenylaminoethyl Patent: Indicated for cancer, viral infections, or thrombosis
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide () Isoxazole + oxadiazole + thiophene-carboxamide Structural analog with cyclopropylisoxazole substitution; activity not reported

Key Structural and Functional Insights :

Oxadiazole Substituents :

  • The 3-methyl group on the oxadiazole (common in the target compound and analogs like 13g and EP 3 471 729 B1 ) enhances lipophilicity and steric bulk, which may improve membrane permeability.
  • Replacement of oxadiazole with thiadiazole (e.g., compound 9b in ) reduces IC₅₀ values in HepG2 cells (2.94 µM) , suggesting heterocycle choice critically impacts potency.

Azetidine vs. Piperidine/Benzamide Scaffolds :

  • The azetidine in the target compound provides a smaller, more rigid ring compared to piperidine in analogs like 72 or benzamide in EP 3 471 729 B1 . This rigidity may reduce off-target interactions.

Thiophene vs. Other Aromatic Groups :

  • The thiophene-2-carbonyl group in the target compound contrasts with furancarboxamide in 13g or phenyl in 12a . Thiophene’s electron-rich structure may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity Trends :

  • Compounds with oxadiazole-thiophene hybrids (e.g., target compound, ) are understudied compared to oxadiazole-benzamide analogs ( ). However, thiophene’s electronic profile may favor interactions with cysteine or histidine residues in targets like MMP-13 .

Biological Activity

N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxadiazole moiety and a thiophene ring. The molecular formula is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of approximately 250.26 g/mol. The IUPAC name describes its detailed structure as follows:

IUPAC Name : this compound.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazides with suitable nitriles.
  • Azetidine Formation : The azetidine ring is formed through cyclization reactions involving amines and carbonyl compounds.
  • Final Coupling : The final product is obtained through coupling reactions that link the thiophene and oxadiazole moieties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazoles show enhanced activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Compound Target Bacteria Activity (Zone of Inhibition in mm)
This compoundBacillus cereus15
This compoundStaphylococcus aureus18

Anticancer Activity

The compound has also shown potential anticancer activity. Studies have indicated that it inhibits thymidylate synthase (TS), an important enzyme for DNA synthesis. This inhibition is crucial as it can lead to reduced proliferation of cancer cells . Various derivatives have been tested against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), showing IC50 values ranging from 0.47 to 1.4 µM .

Cell Line IC50 Value (µM)
HCT1160.47
MCF70.85
HUH71.40

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : By targeting enzymes like thymidylate synthase.
  • Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cell membranes effectively.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds may induce oxidative stress in microbial cells leading to cell death .

Case Studies

A notable study conducted by Ahsan et al. explored various oxadiazole derivatives for their dual antimicrobial and anticancer properties. They synthesized multiple compounds and assessed their biological activities using disc diffusion methods for antimicrobial testing and the NCI-60 sulforhodamine B assay for anticancer efficacy .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons at δ 7.2–7.8 ppm (aromatic protons) and δ 2.5–3.0 ppm (methyl groups on oxadiazole) .
    • Azetidine ring protons at δ 3.8–4.2 ppm (N-CH₂) and δ 4.5–5.0 ppm (C=O adjacent protons) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (680–750 cm⁻¹) confirm functional groups .

How do structural modifications (e.g., methyl vs. nitro substituents) impact biological activity in related compounds?

Advanced
Substituent effects are critical in structure-activity relationship (SAR) studies. For example:

  • Methyl groups on the oxadiazole ring enhance metabolic stability by reducing oxidative degradation .
  • Nitro substituents on the thiophene ring increase electron-withdrawing effects, potentially enhancing binding to targets like GSK-3β (IC₅₀ values improved by 2–3-fold compared to methyl analogs) .

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 1I09 for GSK-3β). Key interactions include hydrogen bonding between the oxadiazole nitrogen and Lys85, and hydrophobic interactions between the thiophene ring and Phe67 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes .

How can researchers validate synthetic intermediates prone to degradation (e.g., hydrazine derivatives)?

Q. Advanced

  • Stability assays : Monitor intermediates by HPLC under varying conditions (pH, temperature). Hydrazine derivatives degrade rapidly in acidic media (t₁/₂ < 1 hour at pH 3), requiring neutral buffers for storage .
  • Protection strategies : Convert hydrazines to stable tert-butoxycarbonyl (Boc) derivatives using Boc₂O in THF, which can be deprotected with TFA before cyclization .

What are the limitations of current SAR data for this compound class, and how can they be addressed?

Q. Advanced

  • Limited bioavailability data : Few studies assess pharmacokinetics (e.g., LogP, plasma protein binding). Perform in vitro ADME assays (Caco-2 permeability, microsomal stability) .
  • Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .

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